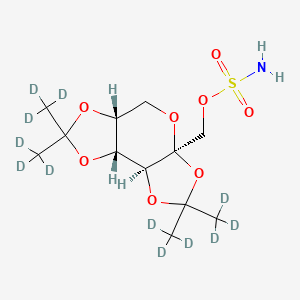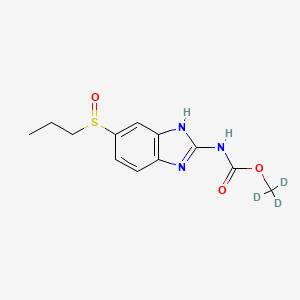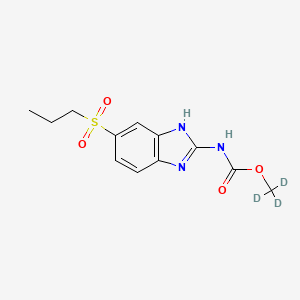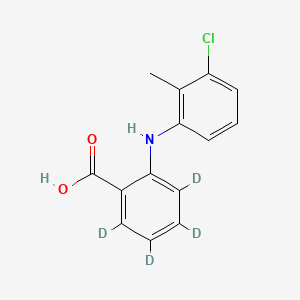![molecular formula [13C]4C16H32[15N]2N4O12S2 B602644 Glutathione Disulfide-13C4-15N2 CAS No. 1416898-83-3](/img/no-structure.png)
Glutathione Disulfide-13C4-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutathione Disulfide-13C4-15N2 is a labelled analogue of Glutathione Disulfide . It is a biomarker for fatty liver disease . It is intended for pharmaceutical applications .
Molecular Structure Analysis
The molecular formula of Glutathione Disulfide-13C4-15N2 is C20H32N6O12S2 . Its molecular weight is 618.59 g/mol .Chemical Reactions Analysis
Glutathione Disulfide (GSSG), the unlabelled form of Glutathione Disulfide-13C4-15N2, is a disulfide derived from two glutathione molecules. In living cells, GSSG is reduced into two molecules of glutathione with reducing equivalents from the coenzyme NADPH. This reaction is catalyzed by the enzyme glutathione reductase .Aplicaciones Científicas De Investigación
Biosynthetic Labeling and NMR Studies
- Isotope Labeling and Structural Analysis : A biosynthetic procedure has been developed for obtaining 13C-15N doubly labeled glutathione, which is valuable for detailed NMR structural analysis. This method involves using mutant Escherichia coli cultures grown on doubly labeled media (Bushweller, Holmgren, & Wüthrich, 1993).
Cellular Redox Homeostasis
- Cytosolic Redox Potential Measurement : Advanced fluorescent probes reveal that cytosolic glutathione disulfide (GSSG) concentration is tightly regulated, even under oxidative stress, contributing significantly to cellular redox homeostasis (Morgan et al., 2013).
Protein-Thiol Interactions
- Protein-Glutathione Mixed Disulfide Formation : Research on ocular lenses has shown that oxidative stress induces the formation of protein-glutathione mixed disulfides, suggesting mechanisms for modulating redox buffer under stress conditions (Willis & Schleich, 1996).
Analytical Techniques
- Quantification and Detection Methods : Various methods for the quantification of glutathione and glutathione disulfide, such as enzymatic recycling, HILIC–MS/MS, and spectrophotometric/microplate reader assays, have been developed, enhancing accuracy in biological and clinical research (Rahman, Kode, & Biswas, 2006; Haberhauer-Troyer et al., 2013).
Surface Interactions and Nanotechnology
- Adsorption on Nanoparticles : Studies on α-Al2O3 nanoparticles show how glutathione disulfide interacts with surfaces, leading to applications in biomolecule-nanomaterial interactions (Dringen et al., 2011).
Redox Signaling and Cellular Processes
- Regulation of Protein Function and Signaling : Glutathione disulfide plays a role in regulating protein function through disulfide bond formation, influencing cellular processes like proliferation, differentiation, and apoptosis (Biswas, Chida, & Rahman, 2006).
Drug Delivery Systems
- Disulfide Cleavage in Drug Delivery : Research into controlled drug delivery systems has utilized disulfide bonds, including GSSG, as triggers for drug release in targeted areas like tumor tissues (Yang, Chen, & Hu, 2014).
Hydrogel Formation and Material Science
- Self-Assembly and Gelation : GSSG's ability to self-assemble into gels in organic solvents opens avenues in material science and bioengineering (Lyon & Atkins, 2001; Mahajan et al., 2005).
Direcciones Futuras
Glutathione and its oxidized form, Glutathione Disulfide, have been implicated in various diseases, making them valid and effective targets for medicinal chemistry interventions . For example, increased levels of GSH and GSH related systems in cancer have been employed as a basis for anticancer prodrug activation, anticancer drug delivery, and anticancer drug development . The enriched GSH transporters in the blood-brain barrier have been effectively employed for the design of brain targeting prodrugs and brain drug delivery systems . Further, a glutathione conjugate can serve as a marker for the presence of a reactive electrophile providing valid information for the evaluation of a drug candidate .
Propiedades
Número CAS |
1416898-83-3 |
|---|---|
Nombre del producto |
Glutathione Disulfide-13C4-15N2 |
Fórmula molecular |
[13C]4C16H32[15N]2N4O12S2 |
Peso molecular |
618.58 |
Apariencia |
White to Off-White Solid |
melting_point |
>149°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
27025-41-8 (unlabelled) |
Sinónimos |
N,N’-[Dithiobis[1-[(carboxymethyl)carbamoyl]ethylene]]diglutamine-13C4,15N2; GSSG-13C4,15N2; Glutathione Disulphide-13C4,15N2; Glutathione Oxidized-13C4,15N2; Glutathione-S-S-glutathione-13C4,15N2; Glutathione-SSG-13C4,15N2; Oxidized L-Glutathione-13C4,15N2 |
Etiqueta |
Glutathione Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)



